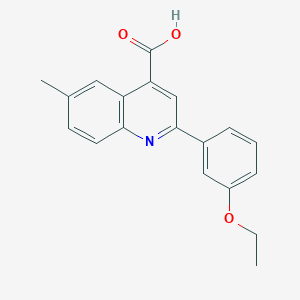

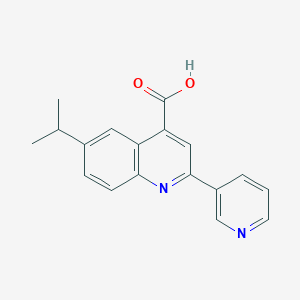

2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities. The quinoline core is a common structure found in various pharmacologically active compounds. The specific structure of this compound suggests potential for interaction with biological targets, possibly leading to antiallergy, anti-inflammatory, or other therapeutic effects.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical transformations. For instance, the synthesis of related 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Another approach for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, using solid triphosgene in THF, followed by a reaction with the sodium enolate of ethyl acetoacetate . These methods highlight the versatility in synthetic strategies that could be adapted for the synthesis of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a carboxylic acid moiety at the 2 position is suggested to afford optimal potency in related compounds . Substituents at various positions on the quinoline ring can significantly influence the activity and properties of the molecule. For example, ethyl esters with methoxy and/or ethoxy groups at the 7 and 8 positions have shown good oral activity . This implies that the ethoxy group in 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid may play a significant role in its biological activity and pharmacokinetic properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. The Schmidt reaction, for example, has been used to convert indones to quinoline derivatives, demonstrating the reactivity of the quinoline ring system under acidic conditions . Additionally, the introduction of ethynyl groups into the quinoline structure through reactions like the Sonogashira cross-coupling can be a key step in the synthesis of novel quinoline derivatives . These reactions are indicative of the types of chemical transformations that might be applicable to 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid for the development of new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, stability, and reactivity. For example, the presence of a carboxylic acid group generally increases water solubility, which can be beneficial for biological applications . The ethoxy group may also influence the lipophilicity of the compound, potentially affecting its oral absorption and distribution within the body . The physicochemical properties of newly synthesized quinoline structures, including those with ethynyl groups, have been investigated to understand their behavior and potential as therapeutic agents . These studies are essential for predicting the behavior of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid in biological systems and for designing compounds with desirable pharmacokinetic profiles.

科学的研究の応用

Fluorescence and Biochemical Studies

Quinoline derivatives, including structures similar to 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, are known for their efficient fluorescence properties. These compounds are utilized in biochemistry and medicine for the study of various biological systems, such as DNA fluorophores based on fused aromatic systems. The search for new compounds that are more sensitive and selective continues, highlighting the ongoing relevance of quinoline derivatives in scientific research for developing potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Supramolecular Chemistry

Studies on the noncovalent weak interactions between quinoline bases and carboxylic acid derivatives have advanced our understanding of molecular binding. 2-Methylquinoline, structurally related to the compound , demonstrates significant binding affinity with various carboxylic acids, leading to the formation of 1D-3D supramolecular frameworks. These interactions, including hydrogen bonds, are crucial for constructing complex structures and have implications for materials science and pharmaceutical design (Jin et al., 2012).

Synthetic and Medicinal Chemistry

Quinoline and its derivatives are pivotal in synthetic chemistry for creating various bioactive molecules. The synthesis of quinoline derivatives often involves novel methodologies, providing essential intermediates for developing pharmaceuticals. For instance, the creation of chromene derivatives, related to quinoline structures, showcases the versatility of these compounds in synthesizing molecules with potential antitumor properties (Li et al., 2013).

特性

IUPAC Name |

2-(3-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-14-6-4-5-13(10-14)18-11-16(19(21)22)15-9-12(2)7-8-17(15)20-18/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCSBSQAHAKWBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

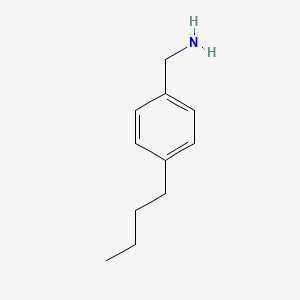

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)